molecular formula C7H5BrF3NO B1447334 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227516-49-5

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1447334
CAS RN: 1227516-49-5
M. Wt: 256.02 g/mol
InChI Key: ASILKPUCZGSPIT-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is a versatile chemical compound used in various scientific research applications. It has garnered attention from many researchers due to its potential application in various fields. The compound has a CAS Number of 1227602-81-4 and a molecular weight of 240.02 .


Molecular Structure Analysis

The linear formula of this compound is C7H5BrF3N . The InChI code is 1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Synthesis of Pyridine Derivatives

Compounds similar to 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine have been utilized in the synthesis of a wide range of pyridine derivatives. For instance, Smirnov et al. (2005) demonstrated the aminomethylation of 3-hydroxy pyridines, which upon further processing yielded bromomethyl derivatives. These derivatives were then used to synthesize sulfur-containing amino and hydroxymethyl derivatives, showcasing the compound's utility in creating complex pyridine-based structures Smirnov, Kuz’min, & Kuznetsov, 2005.

Spectroscopic and Optical Studies

The structural and optical properties of pyridine derivatives, including those related to this compound, have been characterized through spectroscopic methods. Vural and Kara (2017) investigated the spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine, employing Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and explored its nonlinear optical properties through density functional theory (DFT) studies. This research highlights the potential of such compounds in the development of new materials with specific optical characteristics Vural & Kara, 2017.

Development of Heterocyclic Compounds

Compounds with the this compound structure have been used as precursors in the development of heterocyclic compounds. Greszler and Stevens (2009) described a method for synthesizing pyrazolopyridines from azirines, indicating the versatility of bromomethyl and trifluoromethyl-substituted pyridines in synthesizing complex heterocycles, which are valuable in medicinal chemistry and material science Greszler & Stevens, 2009.

Antimicrobial and DNA Interaction Studies

The antimicrobial activities and DNA interaction capabilities of trifluoromethyl-substituted pyridines have also been explored. Jha and Ramarao (2017) synthesized a series of triazole-pyridine hybrids featuring trifluoromethyl groups and evaluated their antimicrobial properties against various bacterial and fungal strains. Their findings suggest that these compounds possess significant biological activity, making them potential candidates for pharmaceutical development Jha & Ramarao, 2017.

Material Science Applications

In material science, the structural characteristics of pyridine derivatives, including bromomethyl and trifluoromethyl groups, have been leveraged for developing new materials. Alexandropoulos et al. (2011) reported on lanthanide clusters with interesting magnetic and optical properties, showcasing the application of pyridine derivatives in creating functional materials for electronic and photonic devices Alexandropoulos et al., 2011.

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, such as 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives has been increasing steadily in the last 30 years .

Mechanism of Action

Target of Action

It’s known that this compound is a common intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is largely dependent on the specific reactions it’s used in. For instance, it can participate in transformations in its enol form . Additionally, it can undergo methylation under the protection of iodomethane to produce a methoxy product that retains the pyridine ring structure .

Biochemical Pathways

It’s known to be involved in various organic synthesis reactions , suggesting that it could potentially affect a wide range of biochemical pathways depending on the specific context.

Result of Action

Given its role as a common intermediate in organic synthesis , it’s likely that its effects would vary widely depending on the specific reactions it’s involved in.

properties

IUPAC Name

3-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(7(9,10)11)12-6(4)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILKPUCZGSPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220240
Record name 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227516-49-5
Record name 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227516-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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